2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It’s used as a building block in the preparation of other compounds . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.
Synthesis Analysis
The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .Molecular Structure Analysis
The molecular formula of 4-Bromoaniline is C6H6BrN . It has an average mass of 172.023 Da and a Monoisotopic mass of 170.968353 Da .Chemical Reactions Analysis
The synthesis of 4-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order .Physical And Chemical Properties Analysis
4-Bromoaniline has a density of 1.5 g/cm3 and a melting point of 60 to 64 °C . Its solubility in water is poor .Scientific Research Applications
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), including structures similar to 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid, are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed through cross-Claisen condensations, demonstrating the potential of these compounds in protein structure design and research (Mathieu et al., 2015).
Electronic Structure and Spectral Features Study
The study of 4-methylthiadiazole-5-carboxylic acid through density functional theory (DFT) offers insights into the electronic, structural, and spectroscopic properties of thiazole derivatives. This research, involving vibrational analysis and NBO analysis, provides a foundational understanding of the hydrogen bond strength and charge transfer, potentially applicable to similar compounds such as 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid (Singh et al., 2019).
Organic Ionic Liquids (OILs) and Benzoin Condensation
Thiazole derivatives, through modifications like alkylation and anion exchange, have been shown to produce ionic liquids that promote the benzoin condensation of benzaldehyde. This application highlights the versatility of thiazole compounds in synthetic chemistry and catalysis (Davis & Forrester, 1999).
Antihypertensive α-Blocking Agents
Thiazole compounds, such as methyl 2-(thiazol-2-ylcarbamoyl)acetate, have been investigated for their potential as antihypertensive α-blocking agents. This research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases demonstrates the medicinal chemistry applications of thiazole derivatives (Abdel-Wahab et al., 2008).
Biomass-Derived Fluorescent Materials
The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions showcases an innovative application of thiazole derivatives. This research not only demonstrates the synthesis of photoluminescent compounds but also contributes to sustainable chemistry practices (Tanaka et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUGJXNXMIEUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
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